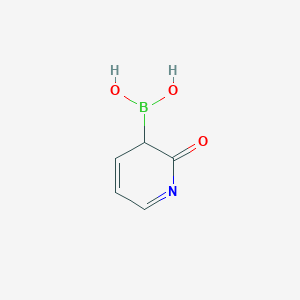

(2-oxo-3H-pyridin-3-yl)boronic acid

描述

属性

分子式 |

C5H6BNO3 |

|---|---|

分子量 |

138.92 g/mol |

IUPAC 名称 |

(2-oxo-3H-pyridin-3-yl)boronic acid |

InChI |

InChI=1S/C5H6BNO3/c8-5-4(6(9)10)2-1-3-7-5/h1-4,9-10H |

InChI 键 |

PECBZXJWNKNHRH-UHFFFAOYSA-N |

规范 SMILES |

B(C1C=CC=NC1=O)(O)O |

产品来源 |

United States |

Synthetic Methodologies for 2 Oxo 3h Pyridin 3 Yl Boronic Acid and Its Precursors

Direct Synthesis Strategies for (2-oxo-3H-pyridin-3-yl)boronic acid

Direct synthesis approaches aim to introduce the boronic acid moiety directly onto the pyridone ring system. These methods can be broadly categorized into the functionalization of pre-formed pyridone cores and direct boronation reactions.

Functionalization of Pre-formed Pyridone Cores

The functionalization of pre-formed pyridone cores is a common strategy. This often involves the use of a pyridone derivative that is already substituted at the 3-position with a group amenable to conversion into a boronic acid. While specific examples for the direct conversion to this compound are not extensively detailed in the provided search results, the synthesis of various substituted 2-pyridones is well-established. researchgate.net These methods provide access to a range of precursors that could potentially be converted to the target boronic acid.

Boronation Reactions at the Pyridine (B92270) 3-Position

Direct boronation at the 3-position of a pyridine ring is a key step in many synthetic routes. This is typically achieved through a halogen-metal exchange reaction followed by trapping with a boron electrophile. arkat-usa.orgumich.eduumich.edu

Synthesis of Halogenated Pyridone Intermediates for Boronic Acid Introduction

A prevalent strategy for the synthesis of pyridinylboronic acids involves the use of halogenated pyridine or pyridone intermediates. arkat-usa.orgumich.eduumich.edu The halogen atom, most commonly bromine or chlorine, serves as a handle for introducing the boronic acid group via metal-halogen exchange or palladium-catalyzed cross-coupling reactions.

For instance, the synthesis of 6-halopyridin-3-yl-boronic esters and acids has been accomplished through lithium-halogen exchange of dihalopyridines, followed by reaction with triisopropylborate. thieme-connect.com This approach leverages the differential reactivity of the halogens on the pyridine ring.

| Starting Material | Reagents | Product | Yield | Reference |

| 2,5-Dihalopyridine | 1. n-BuLi 2. B(O-i-Pr)3 | 6-Halopyridin-3-yl-boronic ester/acid | 75-78% | thieme-connect.com |

| 2,6-Dibromopyridine | 1. n-BuLi 2. B(O-i-Pr)3 3. H+ | 6-Bromopyridine-2-boronic acid | - | google.com |

| 6-Chloro-2-bromopyridine | 1. n-BuLi 2. B(O-i-Pr)3 3. H+ | 6-Chloropyridine-2-boronic acid | - | google.com |

| 5-Chloro-2-bromopyridine | 1. n-BuLi 2. B(O-i-Pr)3 3. H+ | 5-Chloropyridine-2-boronic acid | - | google.com |

Preparation of Pyridine-3-ylboronic Acid Analogues and their Derivatives

The synthesis of pyridine-3-ylboronic acid and its derivatives is a well-documented process, often serving as a model for the synthesis of related heterocyclic boronic acids. orgsyn.orgnih.gov These methods are highly relevant to the preparation of this compound.

Lithium-Halogen Exchange and Subsequent Borate (B1201080) Trapping

A widely employed and reliable method for preparing pyridine-3-ylboronic acid involves the lithium-halogen exchange of a 3-halopyridine, typically 3-bromopyridine, with an organolithium reagent like n-butyllithium. orgsyn.orgresearchgate.net The resulting 3-lithiopyridine intermediate is then trapped in situ with a trialkyl borate, such as triisopropyl borate, to form a boronate ester, which is subsequently hydrolyzed to the boronic acid. orgsyn.org This "in situ quench" protocol is advantageous as it minimizes side reactions of the highly reactive 3-lithiopyridine intermediate and allows for higher reaction temperatures, leading to high yields. orgsyn.orgnih.gov

The reaction is typically carried out at low temperatures, although improved procedures allow for temperatures as high as 0°C with respectable yields. orgsyn.org

| Starting Material | Reagents | Temperature | Yield | Reference |

| 3-Bromopyridine | 1. n-BuLi, B(O-i-Pr)3 2. H+ | -40°C | 90-95% | orgsyn.org |

| 3-Bromopyridine | 1. n-BuLi, B(O-i-Pr)3 2. H+ | 0°C | 80% | orgsyn.org |

Magnesium Insertion Reactions for Organometallic Precursors

An alternative to lithium-halogen exchange is the use of magnesium to form a Grignard reagent. orgsyn.org This involves the insertion of magnesium into the carbon-halogen bond of a halopyridine. The resulting pyridylmagnesium halide can then react with a borate ester to yield the corresponding boronic acid. google.comgoogle.comwipo.int This method is also a fundamental approach for the preparation of pyridinylboronic acids and esters. arkat-usa.orgumich.eduumich.edu

While less commonly cited in the provided results for 3-pyridylboronic acid itself compared to the lithium-halogen exchange, Grignard reagent formation is a general and powerful method for creating carbon-carbon and carbon-heteroatom bonds and is applicable to the synthesis of a wide range of boronic acids. google.comgoogle.comwipo.int

Hydroboration Reactions on Pyridine Systems

Hydroboration serves as a foundational method for introducing boron moieties onto heterocyclic systems. While traditional hydroborating agents are often highly reactive and sensitive, more stable alternatives like pyridine borane (B79455) (Py·BH3) have been developed. nih.gov Typically, Py·BH3 requires heating to high temperatures (75-100 °C) to dissociate and generate the reactive borane needed for the reaction. nih.gov However, recent advancements have enabled these reactions to proceed at room temperature through the activation of Py·BH3.

A key strategy involves the in-situ generation of activated Py·BH2X complexes (where X is a leaving group like I, Br, or OTf) by treating Py·BH3 with reagents such as iodine or strong acids. organic-chemistry.org This activation circumvents the need for harsh thermal conditions. The iodine-activated method, in particular, has shown improved selectivity compared to traditional reagents like BH3·THF. nih.gov This approach is significant because it selectively yields monoalkyboronic acid derivatives from unhindered alkenes, a transformation that is difficult to control with more reactive boranes. nih.govorganic-chemistry.org

An alternative "umpolung" or inverse hydroboration of pyridine has also been developed. nih.gov This catalyst-free method involves the reaction of pyridine with a diboron(4) compound in the presence of a base and a proton source. The process proceeds through the formal addition of a boryl anion to the pyridine ring, creating an N-boryl pyridyl anion complex, which is then protonated. nih.gov This technique provides an efficient route to N-H 1,4-dihydropyridine (B1200194) derivatives, which are valuable precursors in heterocyclic synthesis. nih.gov

| Method | Reagent(s) | Conditions | Key Feature | Reference |

| Activated Hydroboration | Pyridine borane (Py·BH3), I2 | Dichloromethane, Room Temp. | Avoids high temperatures; selective for monoadducts. | nih.govorganic-chemistry.org |

| Inverse Hydroboration | Pyridine, Diboron(4), Base | Catalyst-free | Formal boryl anion addition to pyridine. | nih.gov |

Catalytic Approaches for C–B Bond Formation in Pyridones

Direct C–B bond formation on the pyridone ring is a highly effective strategy for synthesizing pyridone-boronic acids. Palladium-catalyzed cross-coupling reactions are among the most robust methods for this transformation. A common approach involves the reaction of a halogenated pyridone precursor with a boron-containing reagent in the presence of a palladium catalyst.

For instance, the synthesis of [2-methoxy-5-(4,4,5,5-tetramethyl- nih.govnih.govclockss.orgdioxaborolan-2-yl)pyridin-3-yl]carbamic acid benzyl (B1604629) ester, a precursor to a 5-boronate substituted 2-(1H)-pyridone, was achieved through the palladium-catalyzed borylation of the corresponding 5-iodo-pyridone derivative. clockss.org This reaction utilized bis(pinacolato)diboron (B136004) as the boron source and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) as the catalyst, with potassium acetate (B1210297) serving as the base. clockss.org This method provides a stable, late-stage intermediate that is versatile for creating a library of 5-aryl substituted 2-(1H)-pyridones through subsequent Suzuki coupling reactions. clockss.org

The development of boron-based catalysts themselves is also an emerging area, with organoboron acids and their derivatives being explored for their catalytic activity in C-C bond formation, highlighting the expanding role of boron in organic synthesis beyond being just a reagent. dntb.gov.uaresearchgate.net

| Precursor | Boron Reagent | Catalyst | Base | Solvent | Product | Reference |

| (5-Iodo-2-methoxy-pyridin-3-yl)carbamic acid benzyl ester | Bis(pinacolato)diboron | PdCl2(PPh3)2 | Potassium Acetate | Dioxane | [2-Methoxy-5-(boronate)pyridin-3-yl]carbamic acid benzyl ester | clockss.org |

Microwave-Assisted Synthesis Techniques for Pyridylboronic Acid Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. nih.govresearchgate.net These advantages are particularly beneficial in the synthesis of heterocyclic compounds, including pyridylboronic acid derivatives.

The application of microwave irradiation can significantly reduce reaction times in multi-step syntheses. For example, in the solid-phase synthesis of boronic acid-caged peptides, microwave heating was used to accelerate the coupling and deprotection steps, with reactions being completed in minutes at 75°C. researchgate.net Similarly, microwave technology has been successfully employed to prepare various pyrazolopyridine derivatives from enaminones and active methylene (B1212753) reagents, demonstrating its broad utility in heterocyclic chemistry. nih.gov The one-pot, microwave-assisted synthesis of BODIPY dyes from pyrroles and acyl chlorides further showcases the efficiency of this technique, featuring short reaction times and minimal solvent use. rsc.org These examples underscore the potential for microwave-assisted methods to streamline the synthesis of this compound and its analogues.

| Reaction Type | Benefit of Microwave | Example Application | Reference |

| Solid-Phase Peptide Synthesis | Rapid coupling/deprotection (2-10 min) | Synthesis of boronic acid caged depsipeptides | researchgate.net |

| Heterocycle Synthesis | Accelerated reaction rates | Preparation of pyrazolopyridines | nih.gov |

| Dye Synthesis | One-pot, fast, minimal solvent | Synthesis of BODIPY dyes | rsc.org |

| Polymer Synthesis | Reduced reaction time, catalyst-free option | Synthesis of polyurethane acrylate (B77674) oligomers | researchgate.net |

Chemo- and Regioselective Synthesis of Substituted Pyridone-Boronic Acid Conjugates

Achieving chemo- and regioselectivity is paramount when constructing complex molecules like substituted pyridone-boronic acid conjugates. The synthetic strategy must precisely control where the C–B bond forms, especially in the presence of other reactive functional groups.

A primary method for ensuring regioselectivity is through the use of pre-functionalized precursors where a halogen atom is precisely positioned on the pyridone ring to direct the borylation reaction. The synthesis of a 5-boronate substituted 2-(1H)-pyridone is a clear example of this regiocontrol. clockss.org By starting with a 5-iodo-2-methoxypyridine (B78208) derivative, the subsequent palladium-catalyzed borylation occurs specifically at the C-5 position, leaving other positions on the ring untouched. clockss.org

Catalyst control offers another sophisticated layer of regioselectivity. In the context of pyridine functionalization, different catalyst systems can direct the addition of nucleophiles to different positions on the pyridine ring. For instance, Rh/BINAP catalyst systems have been shown to direct the addition of aryl boron nucleophiles to the C6 position of nicotinic acid-derived pyridinium (B92312) salts, while catalysts with smaller bite angles, like Bobphos, favor addition at the C2 position. nih.gov While this example pertains to additions to pyridiniums rather than direct borylation of pyridones, it illustrates the principle that catalyst selection is a powerful tool for dictating regiochemical outcomes in the synthesis of substituted pyridine derivatives. nih.gov These principles are directly applicable to the challenge of synthesizing specifically substituted pyridone-boronic acid conjugates for various applications.

Chemical Reactivity and Mechanistic Investigations of 2 Oxo 3h Pyridin 3 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions of (2-oxo-3H-pyridin-3-yl)boronic acid

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium complex. nih.gov The reactivity of pyridylboronic acids, including the 2-pyridone derivative, can be challenging due to the electron-deficient nature of the pyridine (B92270) ring, which can hinder the transmetalation step and lead to catalyst inhibition. nih.gov However, with appropriate optimization of catalysts and reaction conditions, these compounds serve as valuable building blocks for complex molecules. nih.govnih.gov

Palladium-Catalyzed Coupling Optimization and Catalyst Systems

The success of a Suzuki-Miyaura coupling, particularly with challenging substrates like heteroarylboronic acids, hinges on the selection of an appropriate palladium catalyst system. The catalytic cycle involves an oxidative addition of the electrophile to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. nih.govlibretexts.org For heteroaryl couplings, especially with less reactive electrophiles like chlorides, the development of highly active catalysts is crucial. nih.gov Palladacycles have emerged as a class of catalysts that are thermally stable, often requiring low catalyst loadings and being insensitive to air and water. libretexts.org The choice of base is also critical, with common options being K₂CO₃, K₃PO₄, Na₂CO₃, and CsF, whose effectiveness can be highly dependent on the solvent and substrates. nih.govnih.gov For instance, aqueous or alcoholic solvent mixtures can enhance reaction rates and yields for heterocyclic substrates. nih.gov

Ligand Effects on Reaction Efficiency and Selectivity

The ligand bound to the palladium center is arguably the most critical factor in determining the catalyst's activity and selectivity. While early Suzuki couplings relied on triarylphosphines like PPh₃, modern catalysis employs more sophisticated ligands to couple challenging substrates. libretexts.orgnih.gov

Electron-rich and sterically bulky phosphine (B1218219) ligands are particularly effective. nih.gov Dialkylbiaryl phosphines, such as DavePhos and RuPhos, have proven to be highly versatile, enabling the coupling of unactivated aryl chlorides and various heteroaryl systems at low catalyst loadings and even at room temperature. nih.govnih.gov These ligands accelerate the rate-limiting oxidative addition and facilitate the reductive elimination step. The choice of ligand can also profoundly influence stereochemical outcomes when coupling stereodefined alkenyl halides, with some ligands preserving the olefin geometry while others can lead to isomerization. organic-chemistry.orgnih.gov

The table below illustrates representative catalyst systems used for the Suzuki-Miyaura coupling of heteroarylboronic acids with various aryl halides, highlighting the importance of ligand and base selection.

| Heteroaryl Boronic Acid/Ester | Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol (B145695) | 95 | nih.gov |

| Indole-5-boronic acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 98 | nih.gov |

| Pyridine-3-ylboronic acid | 4-Chlorotoluene | Pd/dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium salt | K₃PO₄ | n-Butanol/H₂O | >99 | nih.gov |

| Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 92 | nih.gov |

Scope with Various Organic Electrophiles (e.g., Aryl and Heteroaryl Halides/Pseudohalides)

The Suzuki-Miyaura reaction is compatible with a wide array of organic electrophiles. libretexts.org The reactivity of the leaving group generally follows the order: I > Br > OTf >> Cl. libretexts.org While aryl iodides, bromides, and triflates are highly reactive, significant advancements in ligand design have made the coupling of more abundant and less expensive aryl chlorides routine. nih.gov

The reaction tolerates a broad range of functional groups on the electrophile, including electron-donating and electron-withdrawing substituents. libretexts.org This versatility extends to the coupling of various heteroaryl halides. The coupling of this compound can be envisioned with a diverse set of electrophiles, such as substituted phenyl halides, naphthyl halides, and other heteroaryl halides (e.g., thiophenyl, furanyl, or other pyridyl systems), to generate a wide range of biaryl and hetero-biaryl structures. nih.govnih.gov

Petasis Borono-Mannich Reactions Utilizing this compound

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent transformation that combines a carbonyl compound, an amine, and an organoboronic acid to form substituted amines, including valuable α-amino acids. organic-chemistry.orgacs.org The reaction is believed to proceed through the formation of an iminium ion (from the amine and carbonyl) and a boronate complex, which facilitates the intramolecular transfer of the organic group from boron to the electrophilic iminium carbon. nih.gov

Substrate Scope and Limitations in Pyridone-Boronic Acid Systems

The scope of the Petasis reaction is broad, tolerating various amines and carbonyl components. organic-chemistry.org However, the reactivity of the boronic acid component is more constrained. The reaction generally works well with alkenyl and electron-rich arylboronic acids. organic-chemistry.org Electron-poor boronic acids are often poor substrates and can fail to react under standard conditions. organic-chemistry.orgacs.orgnih.gov

Research has shown that pyridine-3-ylboronic acid, which is electronically deficient, fails to participate in the Petasis reaction with sulfonamides and glyoxylic acid. acs.orgnih.gov Given that the this compound exists in equilibrium with its 2-hydroxypyridine (B17775) tautomer and possesses an electron-withdrawing pyridone ring, it is expected to exhibit similarly low reactivity. This limitation is a significant consideration for its use in PBM reactions, likely requiring harsh conditions or specialized catalytic systems to proceed effectively. organic-chemistry.org

The table below summarizes the general substrate scope for boronic acids in the Petasis reaction, noting the limitations observed with electron-deficient systems.

| Boronic Acid Type | Amine Component | Carbonyl Component | Reactivity/Outcome | Reference |

|---|---|---|---|---|

| Aryl (electron-rich) | Secondary amines (e.g., Morpholine) | Glyoxylic acid | Good to excellent yield | nih.gov |

| Alkenyl | Secondary amines | Paraformaldehyde | Good to excellent yield | organic-chemistry.org |

| Aryl (electron-neutral) | Secondary amines | Glyoxylic acid | Moderate to good yield | organic-chemistry.org |

| Pyridine-3-ylboronic acid (electron-poor) | Sulfonamides | Glyoxylic acid | No reaction | acs.orgnih.gov |

| 4-Trifluoromethylphenylboronic acid (electron-poor) | Anilines | Formaldehyde | Failed to complete | acs.org |

Stereochemical Outcomes and Diastereoselective Control

A significant advantage of the Petasis reaction is the potential for high stereocontrol. wikipedia.org When a chiral amine or a chiral α-hydroxy aldehyde is used, the reaction can proceed with high diastereoselectivity. wikipedia.orgmdpi.com

The use of chiral auxiliaries, such as tert-butylsulfinamide, as the amine component can lead to the formation of enantioenriched α-amino acids. mdpi.com Similarly, employing chiral α-hydroxy aldehydes often results in excellent diastereoselectivity. This is attributed to the formation of a five-membered ring intermediate where the boronic acid interacts with the hydroxyl group, facilitating a highly organized, intramolecular transfer of the boronate's organic group to one face of the iminium ion. wikipedia.org While these strategies are powerful, their application to a challenging, unreactive substrate like this compound would first require overcoming the primary hurdle of its low intrinsic reactivity in the PBM reaction.

Other Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Negishi, Sonogashira if relevant)

While the Suzuki-Miyaura coupling is the most prominent reaction for boronic acids, other palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. These include the Stille, Negishi, and Sonogashira reactions, which utilize organotin, organozinc, and terminal alkyne reagents, respectively. organic-chemistry.orgwikipedia.orgwikipedia.org

Pyridylboronic acids, in general, are viable coupling partners in these reactions. For instance, 3-pyridylboronic acid has been successfully employed in both Suzuki and Negishi couplings to synthesize complex heterocyclic systems. nih.govorgsyn.org The Negishi reaction, which couples organozinc compounds with organic halides, is particularly noteworthy for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov Similarly, the Sonogashira reaction provides a direct pathway to arylalkynes and conjugated enynes by coupling terminal alkynes with aryl or vinyl halides, a transformation widely used in the synthesis of pharmaceuticals and functional materials. wikipedia.orglibretexts.org The Stille coupling offers a broad scope for coupling partners but is often disfavored due to the toxicity of organotin compounds. organic-chemistry.orglibretexts.org

While the 3-pyridylboronic acid scaffold is known to participate in these transformations, specific literature examples detailing the use of this compound in Stille, Negishi, or Sonogashira couplings are not extensively reported. However, the reactivity principles suggest its potential utility in these reactions, contingent on its stability and reactivity under the specific reaction conditions.

Table 1: Overview of Relevant Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Electrophile (R-X) | Key Features | General Reference |

|---|---|---|---|---|

| Negishi Coupling | Organozinc (R'-ZnX) | Aryl/Vinyl Halide/Triflate | High reactivity and functional group tolerance; couples sp, sp², sp³ carbons. | wikipedia.org |

| Stille Coupling | Organostannane (R'-SnR₃) | Aryl/Vinyl Halide/Triflate | Broad scope; reagents are air-stable but toxic. | organic-chemistry.orglibretexts.org |

| Sonogashira Coupling | Terminal Alkyne (R'-C≡CH) | Aryl/Vinyl Halide | Direct synthesis of substituted alkynes; typically uses a Cu(I) co-catalyst. | wikipedia.orglibretexts.org |

Organic Group Migration and Transmetalation Processes Involving the Boron Center

The mechanism typically requires the activation of the boronic acid, often by a base, to form an anionic boronate species. This tetracoordinate boronate is more nucleophilic and readily transfers its organic substituent to the electrophilic palladium center, displacing a halide or other leaving group from the metal. nih.gov

Organic group migration can also occur between boron atoms, a process that can be promoted by ligands. researchgate.netmdpi.com While specific mechanistic studies on the transmetalation and group migration of this compound are not detailed in the literature, the general principles of organoboron chemistry apply. The electronic properties of the 2-oxo-substituted pyridyl ring are expected to influence the rate and efficiency of these fundamental processes.

Reactivity of the Boronic Acid Moiety with Nucleophiles and Electrophiles

The boronic acid functional group, R-B(OH)₂, is amphiphilic in nature. The boron atom is electron-deficient and acts as a Lewis acid, readily interacting with nucleophiles. nih.govwikipedia.org Conversely, the B-C bond can be cleaved by electrophiles. This dual reactivity is central to the chemistry of this compound.

A hallmark reaction of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diol functionalities, such as diols, catechols, and even saccharides. wikipedia.orgnih.gov This reaction leads to the formation of cyclic boronic esters, which are five-membered (dioxaborolanes) or six-membered (dioxaborinanes) rings. wikipedia.org The formation of these esters is typically rapid and reversible, with the equilibrium position being dependent on factors like pH, solvent, and the concentrations of the reactants. This reactivity is widely exploited for the protection of diols, in chemical sensing, and for the purification of boronic acids.

Table 2: Examples of Cyclic Boronate Ester Formation

| Reactant A | Reactant B (Diol) | Product Type |

|---|---|---|

| This compound | Ethylene (B1197577) Glycol | Dioxaborolane derivative |

| This compound | Pinacol | Pinacol boronate ester |

| This compound | Catechol | Dioxaborole derivative |

| This compound | 1,3-Propanediol | Dioxaborinane derivative |

In the presence of a Lewis base, such as a hydroxide (B78521) or alkoxide ion, the trigonal planar boronic acid can accept a pair of electrons to form a more nucleophilic, tetravalent anionic borate (B1201080) complex, [R-B(OH)₃]⁻. nih.govwikipedia.org This transformation from a neutral, trigonal sp²-hybridized boron center to an anionic, tetrahedral sp³-hybridized center significantly increases the electron density on the boron and enhances the nucleophilicity of the organic group attached to it. nih.gov The formation of this 'ate' complex is crucial for the transmetalation step in the Suzuki-Miyaura coupling reaction. The equilibrium between the neutral boronic acid and the anionic borate is pH-dependent, with the pKa of most aryl boronic acids falling in the range of 8-10. nih.gov

Chemical Stability and Decomposition Pathways of this compound (e.g., Protodeboronation)

A significant consideration in the application of boronic acids, particularly heteroaromatic boronic acids, is their chemical stability. The primary decomposition pathway is often protodeboronation (or protodeborylation), a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This is a common and often undesired side reaction in cross-coupling processes. wikipedia.org

The susceptibility of a boronic acid to protodeboronation is highly dependent on its structure and the reaction conditions, especially pH. wikipedia.orged.ac.uk Studies on pyridylboronic acids have shown that the position of the boronic acid group is critical; 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, whereas 3- and 4-pyridylboronic acids are significantly more stable. ed.ac.ukresearchgate.net The instability of the 2-pyridyl isomer is attributed to a fragmentation pathway involving a zwitterionic intermediate formed under neutral pH conditions. ed.ac.uk

For this compound, being a 3-pyridyl isomer, a higher intrinsic stability compared to a 2-pyridyl analogue is expected. However, the presence of the 2-oxo (or 2-hydroxypyridine) tautomer introduces electronic effects that can modify its stability profile compared to the simple 3-pyridylboronic acid. The rate of protodeboronation can also be influenced by the presence of metal catalysts, with some metals like copper reported to catalyze the process.

Table 3: Factors Influencing Protodeboronation Rate

| Factor | Influence on Rate | Mechanism/Reason | Reference |

|---|---|---|---|

| pH | Highly dependent; often maximal at specific pH values. | Affects the speciation between neutral boronic acid and anionic boronate, which have different decomposition pathways. | ed.ac.ukljmu.ac.uk |

| Temperature | Increases rate. | Provides activation energy for C-B bond cleavage. | ljmu.ac.uk |

| Structure | 2-Heteroaryl boronic acids are often less stable than 3- or 4-isomers. | Intramolecular fragmentation pathways may be available for certain isomers. | ed.ac.uk |

| Metal Ions | Can catalyze or inhibit the reaction. | Can act as Lewis acids to activate the boronic acid or participate in redox processes. | ed.ac.uk |

| Solvent | Aqueous media are often required for pH-dependent pathways. | Water can act as a proton source or a nucleophile in hydrolytic pathways. | wikipedia.org |

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed mechanistic understanding of the reactions and decomposition of boronic acids relies on the study of their reaction kinetics and thermodynamics. For protodeboronation, pH-rate profiles are a powerful tool for elucidating the operative mechanisms. ed.ac.ukljmu.ac.uk These studies, often conducted using NMR spectroscopy to monitor reactant and product concentrations over time across a wide pH range, have revealed multiple competing pathways for decomposition. ed.ac.uk

For a series of heteroaromatic boronic acids, a kinetic model involving at least five distinct pathways has been developed, accounting for reactions of the protonated boronic acid, the neutral form, and the anionic boronate. ed.ac.uk The pKa of the boronic acid and the pKaH of the basic nitrogen in the pyridine ring are critical thermodynamic parameters that govern the speciation of the compound at a given pH and, consequently, its reactivity. ljmu.ac.uk These values are often determined experimentally via methods like 11B NMR pH titration. nih.gov

Computational methods, such as Density Functional Theory (DFT), are also employed to calculate transition state energies and reaction barriers, providing theoretical support for proposed mechanisms, for instance, in the interaction of boronic acids with diols. rsc.org

While specific kinetic and thermodynamic data for this compound are not available in the surveyed literature, the established methodologies are directly applicable. The kinetic behavior of its protodeboronation is expected to follow the general pH-dependent models established for other 3-pyridylboronic acids, with the rate constants being modulated by the electronic influence of the 2-oxo substituent.

Table 4: General Kinetic Pathways for Protodeboronation of Heteroaromatic Boronic Acids

| Pathway | Reacting Species | Description | Reference |

|---|---|---|---|

| k₁ | ArB(OH)₂ | Specific acid-catalyzed electrophilic substitution of boron by H⁺. | ljmu.ac.uk |

| k₂ | [ArB(OH)₃]⁻ | Base-catalyzed hydrolysis of the boronate anion. | ljmu.ac.uk |

| k₃ | ArB(OH)₂ | Spontaneous, pH-independent hydrolysis. | ed.ac.uk |

| k₄ | Zwitterion | Unimolecular fragmentation (relevant for isomers like 2-pyridyl). | ed.ac.uk |

| k₅ | Protonated Heterocycle | Reaction of the boronic acid with a protonated basic site. | ed.ac.uk |

Applications of 2 Oxo 3h Pyridin 3 Yl Boronic Acid in Advanced Organic Synthesis

Modular Synthesis of Complex Heterocyclic Systems

The modular nature of (2-oxo-3H-pyridin-3-yl)boronic acid makes it an excellent reagent for the systematic construction of complex heterocyclic frameworks. The boronic acid functionality serves as a handle for predictable and efficient carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction. youtube.com This reaction allows for the coupling of the pyridone core with a diverse range of aryl and heteroaryl halides, providing a straightforward route to biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and materials science. nih.govdergipark.org.tr

The synthesis of highly functionalized 3-aryl/heteroaryl-pyridines can be achieved using pyridinylboronic acid derivatives. dergipark.org.tr For instance, new heterobiaryl compounds have been prepared via the Suzuki coupling of pyridinylboronic acids with various heteroaryl halides. dergipark.org.tr The ability to couple different heterocyclic substrates through this method highlights the modularity of the approach. A highly efficient Suzuki-Miyaura coupling of chloropyridines with pyridine- or arylboronic acids has been demonstrated, showcasing the robustness of this transformation for building complex systems. nih.gov

Below is a table representing the types of heterocyclic systems that can be synthesized using pyridone boronic acids in Suzuki-Miyaura coupling reactions.

| Coupling Partner 1 | Coupling Partner 2 | Resulting Heterocyclic System | Catalyst System (Example) |

| This compound | Aryl Halide (e.g., Bromobenzene) | 3-Aryl-2-pyridone | Pd(PPh₃)₄ / Base |

| This compound | Heteroaryl Halide (e.g., 2-Chloropyridine) | 3,2'-Bipyridin-2-one | Pd(OAc)₂ / Base |

| This compound | Indole Halide | 3-(Indolyl)-2-pyridone | Pd-NHC / Base |

| This compound | Quinoline Halide | 3-(Quinolinyl)-2-pyridone | [Na₂PdCl₄] / Phosphine (B1218219) Ligand |

Construction of Pyridone-Fused Polycyclic Aromatic Compounds

The synthesis of polycyclic aromatic hydrocarbons (PAHs) incorporating pyridone rings is of significant interest due to their potential applications in materials science and medicinal chemistry. ucas.ac.cn While traditional methods for creating PAHs can be lengthy, modern synthetic strategies aim for more efficient, step-economical routes. ucas.ac.cn Boronic acids are key reagents in methodologies for building fused-ring systems.

One strategy involves the synthesis of planarized triarylboranes as precursors to boron-doped PAHs. rsc.org Although this approach focuses on incorporating boron into the final aromatic framework, the underlying principles of using boron-containing intermediates for cyclization reactions are relevant. A robust synthesis for fully fused boron-doped PAHs has been developed, which involves the creation of planar diarylborane precursors followed by intramolecular cyclization steps. rsc.orgnih.gov

Furthermore, synthetic strategies have been developed to create ring-fused 2-pyridones, which are valuable scaffolds for antibacterial agents. These methods often involve the functionalization of a pre-existing pyridone core. For example, a bromo-substituted ring-fused 2-pyridone can undergo a Suzuki-Miyaura coupling with an arylboronic acid to introduce further complexity, demonstrating how boronic acids can be used to build upon a fused-ring system. Gold-catalyzed cyclization of substrates prepared from boronic acids also provides a pathway to B,O-doped PAHs. researchgate.net

Regioselective Functionalization of Pyridine (B92270) Rings

The selective functionalization of the 2-pyridone ring is a critical challenge in organic synthesis, as the different positions on the ring (C3, C4, C5, C6) exhibit distinct reactivities. rsc.org this compound inherently possesses functionality at the C3 position. However, boronic acids are also used as coupling partners in reactions that functionalize other positions of the pyridone ring with high regioselectivity.

Recent advances have focused on direct C–H bond activation as a means to decorate the 2-pyridone scaffold. researchgate.net Manganese-mediated reactions have been shown to achieve direct arylation at the C3 position of 2-pyridones using arylboronic acids. researchgate.net In a different approach, palladium/norbornene cooperative catalysis enables the dual functionalization of iodinated 2-pyridones, where a boronic acid can act as a terminating reagent in a Catellani-type reaction. nih.gov This allows for the controlled formation of two vicinal chemical bonds in a single operation. nih.gov

The table below summarizes different methods for the regioselective functionalization of 2-pyridones where boronic acids play a role.

| Position Functionalized | Method | Role of Boronic Acid | Metal Catalyst |

| C3 | Direct C-H Arylation | Coupling Partner | Manganese |

| C6 | C-H Alkenylation/Alkylation | Not directly involved, but compatible | Nickel/AlMe₃ |

| ortho to an existing group | Catellani-type Dual Functionalization | Terminating Reagent | Palladium |

Development of Novel Organoboron Reagents and Catalysts

This compound can serve as a precursor for the development of more complex organoboron reagents and catalysts. The combination of a Lewis basic pyridone unit and a Lewis acidic borane (B79455) center can lead to unique reactivity, including the formation of frustrated Lewis pairs (FLPs).

For example, pyridone borane complexes have been synthesized and shown to act as catalysts. A complex derived from 6-adamantylpyridone and borane can activate dihydrogen and catalyze the semihydrogenation of internal alkynes and the dimerization of terminal alkynes. youtube.com This demonstrates that the pyridone-borane adduct is not merely a stable compound but a catalytically active species.

The synthesis of new pyridinylboronic acids with different substitution patterns is also an active area of research. dergipark.org.tr For instance, 6-chloro-2-methoxypyridin-3-ylboronic acid was synthesized via a directed ortho-metallation (DoM) reaction and subsequently used in Suzuki couplings to create new heterobiaryls. dergipark.org.tr These tailored boronic acids expand the toolbox available to synthetic chemists for constructing molecules with specific electronic and steric properties. The development of such reagents is crucial for applications in catalysis and materials science.

Asymmetric Synthesis and Enantioselective Transformations utilizing this compound

Chiral molecules containing pyridone moieties are important targets in drug discovery. Asymmetric synthesis methods that employ pyridone-containing building blocks are therefore highly valuable. This compound and its derivatives can be utilized in enantioselective transformations to create stereochemically defined products.

One notable application is in the palladium-catalyzed asymmetric addition of arylboronic acids to cyclic ketimines. nih.gov This reaction, facilitated by chiral pyridine-hydrazone ligands, produces chiral amine derivatives in high yields and enantioselectivities. nih.gov Although the boronic acid itself is not the source of chirality, its reactivity is essential for the stereoselective bond formation.

Another powerful technique is the rhodium-catalyzed asymmetric Suzuki-Miyaura coupling. This has been used for the allylic arylation of racemates with pyridine-derived boronic acids. researchgate.net The study highlighted that the electronic properties of the pyridine ring are crucial; for instance, a 2-chloro substituent on the pyridine boronic acid was found to be beneficial, likely by reducing the Lewis basicity of the pyridine nitrogen and preventing catalyst inhibition. researchgate.net This demonstrates that careful tuning of the pyridone boronic acid structure is key to achieving high enantioselectivity.

| Asymmetric Transformation | Catalytic System | Role of Pyridone Boronic Acid | Product Type | Enantioselectivity (Example) |

| 1,2-Addition to Ketimines | Pd(TFA)₂ / Chiral Pyridine-Hydrazone Ligand | Arylating Agent | Chiral Amines | High ee |

| Allylic Arylation of Racemates | Rhodium / Chiral Ligand | Arylating Agent | Chiral Allylic Aryl Compounds | Up to 99% ee researchgate.net |

| Photochemical Reaction with Pyridotriazoles | Chiral Primary Amine | Arylating Agent | Chiral Triarylmethanes | High ee acs.org |

Synthesis of C-Nucleosides Incorporating Pyridone-Boronic Acid Structures

C-nucleosides are analogues of natural nucleosides where the anomeric C-N bond is replaced by a more stable C-C bond. nih.gov This modification makes them resistant to enzymatic and acid-catalyzed hydrolysis, rendering them attractive candidates for therapeutic applications. The synthesis of C-nucleosides incorporating a pyridone base, such as those derived from this compound, is an important area of research.

Several synthetic methods have been developed for pyridine and pyridinone C-nucleosides. acs.org One key challenge is the formation of the C-C bond between the sugar moiety and the heterocyclic base. While direct coupling of a functionalized carbohydrate and aglycon is a common strategy, the synthesis of pyridin-3-yl C-2'-deoxyribonucleosides has been achieved through Heck reactions. researchgate.net

Boronic acids can also play a role in the synthesis of nucleosides by acting as temporary protecting groups for diols. The protection of the 2',3'-cis-diol of ribonucleosides with a boronic ester allows for regioselective reactions at other positions, such as the 5'-hydroxyl group. rsc.org While this application does not directly involve the pyridone boronic acid as the core building block, it illustrates the versatile utility of boronic acids in nucleoside chemistry. The synthesis of pyridinone C-nucleoside phosphoramidites has been accomplished for their incorporation into oligonucleotides to study RNA function. acs.org

Medicinal Chemistry Research Applications of 2 Oxo 3h Pyridin 3 Yl Boronic Acid and Analogues

Rational Design and Structure-Activity Relationship (SAR) Studies of (2-oxo-3H-pyridin-3-yl)boronic acid Derivatives

The process of discovering new drugs often involves the strategic design and synthesis of derivatives of a lead compound to optimize its biological activity and pharmacokinetic properties. nih.govrsc.org This is particularly true for pyridone-boronic acid scaffolds.

Impact of Boronic Acid Position and Derivatization on Biological Activity

The positioning and modification of the boronic acid group on the pyridone scaffold are critical determinants of biological activity. nih.govmdpi.com Structure-activity relationship (SAR) studies have demonstrated that even subtle changes can lead to significant differences in potency and selectivity. nih.gov

Research has shown that the boronic acid moiety is often essential for biological activity, as its replacement with other groups like carbonylated or hydroxymethyl analogues can lead to a loss of function. mdpi.com For instance, in a series of boronic acid derivatives of tyropeptin, which are proteasome inhibitors, variations in the N-terminal acyl moiety and the P2 position significantly influenced their inhibitory activity against the chymotryptic activity of the proteasome and their cytotoxicity. nih.gov Specifically, derivatives such as 3-phenoxyphenylacetamide and 3-fluoro picolinamide (B142947) showed the most potent activities. nih.gov

Furthermore, the position of the boronic acid on an aromatic ring can be crucial. Studies on certain inhibitors revealed that the para position of the boronic acid yielded the best results. mdpi.com Esterification of the boronic acid group, a common derivatization strategy, has been shown in some cases to decrease biological activity. mdpi.com

Bioisosteric Replacements of the Boronic Acid Functionality

Bioisosteric replacement is a key strategy in medicinal chemistry used to enhance a molecule's properties by substituting one atom or group with another that has similar physical or chemical characteristics. drughunter.comcambridgemedchemconsulting.com While the boronic acid group is often crucial, in some contexts, its replacement is explored to modulate properties like cell permeability and metabolic stability.

Boronic acids themselves are considered bioisosteres of carboxylic acids, phosphates, and phenolic hydroxyls. nih.govnih.govnih.gov This mimicry is a cornerstone of their application in drug design. For example, the tetrahedral boronate species formed in a biological environment can mimic the transition state of peptide hydrolysis, leading to potent enzyme inhibition. nih.gov

However, finding a suitable replacement for the boronic acid "warhead" itself is a complex task. The unique ability of boronic acids to form reversible covalent bonds is a key feature of their mechanism of action. nih.gov Therefore, any bioisosteric replacement would ideally need to replicate this reactivity. Some functional groups that can act as reversible covalent warheads for serine/threonine residues, similar to boronic acids, include α-oxo-amides. acs.orgnih.gov For other nucleophilic residues like cysteine, warheads such as α-cyanocarbonyls, nitriles, and aldehydes are employed. acs.orgnih.gov The choice of a bioisostere is highly context-dependent and often requires computational modeling and extensive experimental validation. nih.gov

Mechanisms of Action of Boronic Acid-Containing Bioactive Molecules

The therapeutic effects of boronic acid-containing compounds are intrinsically linked to their unique chemical properties, which allow for specific interactions with biological targets.

Reversible Covalent Interactions with Biological Targets

A hallmark of boronic acid-based drugs is their ability to form reversible covalent bonds with nucleophilic residues in target proteins. nih.govtandfonline.com The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid that readily interacts with nucleophiles like the hydroxyl groups of serine and threonine residues, which are often found in the active sites of enzymes. wikipedia.orgrsc.org

This interaction leads to the formation of a tetrahedral boronate adduct, which is a stable yet reversible complex. rsc.org The reversibility of this bond is a significant advantage in drug design, as it can reduce the risk of permanent off-target modifications and associated toxicities that can be a concern with irreversible covalent inhibitors. nih.govnih.gov The equilibrium between the free drug and the protein-adduct allows for the drug's effect to be modulated and can contribute to a better safety profile. tandfonline.com

Prominent examples of drugs that utilize this mechanism include the proteasome inhibitor bortezomib (B1684674), which targets an N-terminal threonine residue in the 26S proteasome, and vaborbactam, a β-lactamase inhibitor that forms a reversible covalent bond with a key serine residue in the enzyme's active site. nih.govtandfonline.com

Hydrogen Bonding and Non-Covalent Binding Modes

The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors. nih.gov These interactions help to properly orient the inhibitor within the active site of the enzyme, positioning the boron atom for the subsequent covalent interaction. nih.gov

In the case of HIV-1 protease inhibitors, a boronic acid derivative of darunavir (B192927) was designed to form strong hydrogen bonds with the active site residues. nih.gov X-ray crystallography studies confirmed that the boronic acid moiety interacted with three key sites, leading to a significantly higher affinity compared to the parent drug. nih.gov This demonstrates that the combination of reversible covalent bonding and optimized non-covalent interactions can lead to highly potent and selective inhibitors.

Development of Enzyme Inhibitors Based on Pyridone-Boronic Acid Scaffolds

The pyridone-boronic acid scaffold has proven to be a versatile platform for the development of inhibitors for a variety of enzymes, leveraging the principles of rational design and the unique reactivity of the boronic acid group. nih.govnih.gov

The development of such inhibitors often begins with a known bioactive molecule or a substrate of the target enzyme. nih.gov The boronic acid group is then incorporated as a "warhead" to engage with a catalytic nucleophile in the enzyme's active site. researchgate.net For example, the design of the proteasome inhibitor bortezomib was based on peptide aldehyde inhibitors, where the replacement of the aldehyde with a boronic acid led to improved specificity and pharmacokinetics. nih.gov

The pyridone component of the scaffold also plays a critical role, providing a rigid framework that can be functionalized to optimize interactions with the target protein. nih.govmdpi.com SAR studies on 2-oxo-1,2-dihydropyridin-3-yl amide derivatives as glycogen (B147801) phosphorylase inhibitors revealed that the length of the derivative and the presence of specific substituents, such as a 3,4-dichlorobenzyl moiety, were key for potent inhibition. nih.gov

Furthermore, the discovery of novel pyrimidine (B1678525) molecules containing boronic acid as inhibitors of the VCP/p97 enzyme highlights the ongoing exploration of new scaffolds incorporating the boronic acid pharmacophore. nih.gov In this work, a detailed SAR discussion led to the identification of a potent inhibitor, with molecular docking studies providing insights into its binding mode. nih.gov These examples underscore the power of combining a versatile chemical scaffold like the pyridone with the unique reactivity of boronic acid to develop novel and effective enzyme inhibitors.

Alpha-Glucosidase Inhibitors

Currently, there is limited direct research available specifically detailing the use of this compound as an alpha-glucosidase inhibitor. However, the broader class of boronic acids has been investigated for this purpose. The exploration of various boronic acid derivatives could potentially lead to the discovery of potent alpha-glucosidase inhibitors in the future.

Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. While research on this compound as a direct tyrosinase inhibitor is not extensively documented, related structures offer insights. For instance, kojic acid, a well-known tyrosinase inhibitor, shares a pyrone-like ring system. nih.gov This structural similarity suggests that pyridinone-based compounds could be promising candidates for tyrosinase inhibition. nih.gov

Derivatives of kojic acid and hydroxylated cinnamic acid have demonstrated tyrosinase inhibitory activity. nih.gov Researchers have synthesized pyronyl-acrylic acid esters, which combine structural features of both kojic acid and cinnamic acid derivatives, and evaluated their effects on tyrosinase and melanin production. nih.gov This approach of combining known pharmacophores could be applied to pyridinone-boronic acid scaffolds to develop novel and potent tyrosinase inhibitors. The exploration of various derivatives, including those with different substituents on the pyridinone ring, is an active area of research. nih.govmdpi.commdpi.com

Proteasome Inhibitors

The proteasome is a critical cellular complex responsible for protein degradation, making it an attractive target for cancer therapy. Boronic acid-containing compounds have emerged as a significant class of proteasome inhibitors. The first-in-class proteasome inhibitor, bortezomib, is a dipeptide boronic acid. nih.govnih.gov The boronic acid moiety in these inhibitors forms a stable complex with the N-terminal threonine residue in the proteasome's active site, leading to potent and reversible inhibition. nih.govresearchgate.net

While specific studies on this compound as a proteasome inhibitor are not widely available, the general principle of using boronic acids to target the proteasome is well-established. nih.gov Research has shown that the introduction of a boronic acid group can dramatically enhance the potency of proteasome inhibitors compared to their aldehyde counterparts. nih.gov The development of novel, non-peptidic boronic acid inhibitors is an ongoing effort to improve upon the pharmacokinetic properties of early-generation drugs. nih.gov The pyridinone scaffold could serve as a novel core for designing such inhibitors. It is important to note that the bioactivation of some boronic acid-containing proteasome inhibitors can lead to reactive imine amide metabolites. acs.orgnih.govacs.org

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov Pyridone-based structures have been investigated as core motifs for the design of novel HDAC inhibitors. nih.govelsevierpure.comresearchgate.net

Researchers have designed and synthesized series of pyridone-based HDAC inhibitors that incorporate a pyridone ring in their core structure. nih.gov Some of these compounds have shown potent HDAC inhibition and favorable metabolic stability. nih.govelsevierpure.comresearchgate.net For example, one derivative, (E)-N-hydroxy-3-{1-[3-(naphthalen-2-yl)propyl]-2-oxo-1,2-dihydropyridin-3-yl}acrylamide, demonstrated significant HDAC inhibition with an IC50 value of 0.07 μM and selectivity for certain HDAC isoforms. nih.govelsevierpure.comresearchgate.net Docking studies have provided insights into the structure-activity relationships, indicating the importance of linker length and hydrophobic cap groups for inhibitory activity. nih.gov The development of dual inhibitors that target both HDACs and the proteasome is also an area of active investigation. nih.gov

Autotaxin Inhibitors

Autotaxin (ATX) is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is implicated in various pathological processes, including cancer, inflammation, and fibrosis. nih.govnih.govgoogle.com Consequently, ATX has become an attractive drug target. nih.govacs.orgresearchgate.netuky.edu

Boronic acid-based compounds have been identified as potent inhibitors of ATX. nih.govnih.govacs.orgresearchgate.netuky.edu The introduction of a boronic acid moiety, designed to target a key threonine residue in the ATX active site, has been shown to dramatically increase inhibitory potency. acs.orgresearchgate.netuky.edu For instance, the conversion of a carboxylic acid-containing screening hit to its corresponding boronic acid resulted in a significant enhancement of activity, with some compounds exhibiting nanomolar inhibitory concentrations. acs.orgresearchgate.net The pyridinone ring could serve as a scaffold for developing novel boronic acid-based ATX inhibitors. Several series of small molecule ATX inhibitors have been reported, including those with piperazine (B1678402) and tetrahydrocarboline cores. nih.govnih.govgoogle.com

Kinase Inhibitors (e.g., TBK1, IKKε)

TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) are crucial kinases in the innate immune response. Their dysregulation is linked to various inflammatory diseases and cancers, making them important therapeutic targets. While specific research on this compound as a TBK1/IKKε inhibitor is limited, the broader field of kinase inhibitors often utilizes heterocyclic scaffolds like pyridinone. The development of selective inhibitors for these kinases is an active area of research, with a focus on identifying compounds that can modulate their activity in disease states. nih.gov

Antibacterial Agent Development Using Pyridyl-Oxazolidinone and Related Motifs

The oxazolidinone class of antibiotics, which includes linezolid (B1675486) and tedizolid, is vital for treating infections caused by Gram-positive bacteria, including resistant strains. nih.govnih.govnih.govmdpi.com A significant area of research within this class involves the incorporation of a pyridyl moiety to enhance antibacterial activity and improve pharmacological properties. nih.govacs.orgfrontiersin.orgresearchgate.net

Researchers have synthesized and evaluated various pyridyl-oxazolidinone derivatives. nih.govfrontiersin.org For instance, oxazolidinones bearing a (pyridin-3-yl)phenyl moiety have demonstrated improved antibacterial activity compared to linezolid. acs.org Further modifications, such as adding acyclic substituents to the pyridyl ring, have yielded analogues with excellent activity against Gram-positive pathogens, including linezolid-resistant strains, along with reduced monoamine oxidase A (MAO-A) inhibition and increased solubility. acs.org

Structure-activity relationship studies have shown that the substitution pattern on the pyridine (B92270) ring can significantly influence antibacterial potency. nih.gov For example, cyanopyridine, pyridazine, and pyrimidine derivatives of piperazinyl oxazolidinones have exhibited potent in vivo activity against S. aureus. nih.gov Additionally, novel tetrahydro-thieno[3,2-c]pyridine substituted oxazolidinones have shown activity comparable to linezolid. nih.gov The design of these novel analogues often involves molecular docking studies to predict and rationalize their binding to the bacterial ribosome. nih.govfrontiersin.org

Table of Research Findings on Pyridyl-Oxazolidinone Derivatives

| Compound Class | Key Findings | Reference |

|---|---|---|

| (Pyridin-3-yl)phenyl oxazolidinones | Improved antibacterial activity over linezolid. | acs.org |

| Acyclic substituted pyridyl-oxazolidinones | Excellent activity against resistant strains, reduced MAO-A inhibition, increased solubility. | acs.org |

| Piperazinyl oxazolidinones with pyridine, pyridazine, or pyrimidine rings | Potent in vivo activity against S. aureus. | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Strong antibacterial activity similar to linezolid against several Gram-positive bacteria. | nih.govfrontiersin.org |

Broad-Spectrum Antibacterial Activity Investigations

While direct studies on the broad-spectrum antibacterial activity of this compound are not extensively documented in publicly available research, the broader class of pyridine-containing compounds and boronic acids has shown considerable promise in antibacterial research.

Investigations into related structures, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.net For instance, certain derivatives exhibited strong activity against Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis. researchgate.netfrontiersin.org The structural similarity of the pyridinone core suggests that this compound could serve as a valuable scaffold for the development of new antibacterial agents.

Furthermore, research on pyridine-3-boronic acid derivatives has shown that they can act as potentiators for existing antibiotics like ciprofloxacin (B1669076) and norfloxacin, suggesting a role in overcoming antibiotic resistance. nih.gov Studies on other boronic acid derivatives, such as halogenated phenylboronic acids, have also reported antibacterial activity against pathogenic Vibrio species. frontiersin.org

A summary of the antibacterial activity of related compounds is presented in the table below:

| Compound/Derivative Class | Tested Bacteria | Observed Activity |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus, S. pneumoniae, E. faecalis, B. subtilis | Strong antibacterial activity, comparable to linezolid. researchgate.netfrontiersin.org |

| 3-Pyridine boronic acid derivatives | S. aureus | Potentiation of ciprofloxacin activity. nih.gov |

| Halogenated phenylboronic acids | Vibrio parahaemolyticus, Vibrio harveyi | Antibacterial and antibiofilm activity. frontiersin.org |

Inhibition of Bacterial Biofilm Formation

The ability of bacteria to form biofilms is a major contributor to persistent infections and antibiotic resistance. Boron-containing compounds are being explored for their potential to inhibit biofilm formation. researchgate.netnih.gov

Research has shown that certain halogenated phenylboronic acids can prevent biofilm formation in a dose-dependent manner and can also disrupt established biofilms. frontiersin.org For instance, 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) have demonstrated significant antibiofilm activity against Vibrio parahaemolyticus. frontiersin.org These compounds were found to interfere with virulence factors that are crucial for biofilm development, such as motility and fimbria production. frontiersin.org

Additionally, studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown that they can inhibit biofilm formation. One particular derivative, compound 21d , was found to significantly reduce the growth of S. pneumoniae biofilms in a concentration-dependent manner. frontiersin.org This suggests that the pyridinone scaffold, a key feature of this compound, could be a valuable component in the design of new anti-biofilm agents. frontiersin.org

The following table summarizes the anti-biofilm activity of related compounds:

| Compound/Derivative Class | Tested Bacteria | Observed Anti-biofilm Activity |

| Halogenated phenylboronic acids (DIMPBA, FIPBA) | Vibrio parahaemolyticus | Inhibition of biofilm formation and disruption of mature biofilms. frontiersin.org |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21d) | S. pneumoniae | Concentration-dependent inhibition of biofilm formation. frontiersin.org |

Studies on Mechanisms of Antibacterial Action and Drug Resistance Development

The mechanisms of antibacterial action for boronic acid-containing compounds are diverse. They are known to act as potent enzyme inhibitors. nih.gov For example, some boronic acids can inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. nih.gov Others have been shown to inhibit efflux pumps, which are proteins that bacteria use to expel antibiotics from the cell. nih.govnih.gov Specifically, derivatives of 6-substituted pyridine-3-boronic acid have been studied as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov

In the context of drug resistance, some novel antibacterial agents based on the pyridinone scaffold have shown a lower propensity for resistance development compared to existing drugs. For example, a 3-(pyridine-3-yl)-2-oxazolidinone derivative demonstrated a slower development of resistance in S. pneumoniae compared to linezolid. frontiersin.org This highlights the potential of the pyridinone core structure in developing more durable antibacterial therapies.

The mechanisms of action for related compounds are summarized below:

| Compound/Derivative Class | Proposed Mechanism of Action |

| Boronic acids | Inhibition of enzymes such as β-lactamases and efflux pumps. nih.govnih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Slower development of induced bacterial resistance compared to linezolid. frontiersin.org |

Investigation of this compound Analogues in Anti-Cancer Research

Boronic acids have gained significant attention in oncology, with several boronic acid-containing drugs approved for cancer treatment. nih.gov While direct anti-cancer studies on this compound are not prominent, research on its analogues and related structures containing the boronic acid or pyridinone moiety has shown promising results.

For instance, novel boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been identified as dual inhibitors of CLK and ROCK kinases, which are potential anti-cancer targets. mdpi.com These compounds have demonstrated potent in vitro anti-cancer activity against renal cancer and leukemia cell lines. mdpi.com

Furthermore, derivatives of 2-oxo-3-phenylquinoxaline, which share the 2-oxo structural feature, have been synthesized and evaluated for their anti-proliferative activity against colon cancer cells, with some compounds showing significant cytotoxic effects.

The anti-cancer potential of boronic acid analogues is highlighted in the table below:

| Analogue/Related Compound Class | Cancer Type | Key Findings |

| Boronic acid-containing pyrazolo[4,3-f]quinolines | Renal cancer, Leukemia | Potent in vitro anti-cancer activity through dual inhibition of CLK and ROCK kinases. mdpi.com |

| 2-oxo-3-phenylquinoxaline derivatives | Colon cancer | Significant cytotoxic effects on HCT-116 colon cancer cells. |

Prodrug Strategies for Enhanced Delivery and Bioavailability of Boronic Acid Moieties

A significant challenge in drug development is achieving adequate delivery and bioavailability of the active compound. Prodrug strategies are often employed to overcome these hurdles. For boronic acids, prodrug approaches are particularly relevant and have been extensively studied. nih.govnih.gov

The general principle of a boronic acid prodrug involves masking the boronic acid moiety to improve its pharmacokinetic properties. nih.gov This can be achieved by forming a boronate ester, which is then cleaved in vivo to release the active boronic acid. nih.gov One of the key advantages of this strategy is the potential for targeted drug release. The carbon-boron bond in boronic acids can be oxidized by reactive oxygen species (ROS), which are often found at elevated levels in the tumor microenvironment. nih.govcancer.gov This allows for the selective release of the active drug in cancer cells, potentially reducing systemic toxicity. nih.gov

Prodrug strategies have also been explored for pyridinone-based compounds. For example, a prodrug approach involving the formation of 2-pyridinone aminals was successfully used to enhance the oral absorption of HIV-1 integrase strand transfer inhibitors. nih.gov This demonstrates the applicability of prodrug strategies to the pyridinone scaffold present in this compound.

Key aspects of prodrug strategies for boronic acid moieties are summarized below:

| Prodrug Strategy | Mechanism | Potential Advantages |

| Boronate ester formation | In vivo hydrolysis to release the active boronic acid. nih.gov | Improved pharmacokinetic properties. |

| ROS-responsive cleavage | Oxidation of the carbon-boron bond by elevated ROS levels in tumors. nih.govcancer.gov | Targeted drug release in the tumor microenvironment, reduced systemic toxicity. |

| Pyridinone aminal formation | Enhanced oral absorption. nih.gov | Improved bioavailability for oral administration. |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Oxo 3h Pyridin 3 Yl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (2-oxo-3H-pyridin-3-yl)boronic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insight into the compound's connectivity and environment.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the three protons on the pyridinone ring and the exchangeable protons of the boronic acid and amide groups. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the carbonyl group and the boronic acid moiety. The pyridinone ring protons would appear as a set of coupled multiplets in the aromatic region. The N-H proton of the lactam ring typically appears as a broad singlet. The B(OH)₂ protons are also broad and their chemical shift is highly dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Key signals include the downfield resonance of the C=O lactam carbon, the carbon atom attached to the boron (C-B), and the other three carbons of the heterocyclic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| H4 | ¹H | 7.5 - 7.8 | Doublet of doublets (dd) |

| H5 | ¹H | 6.2 - 6.5 | Triplet or Doublet of doublets (t/dd) |

| H6 | ¹H | 7.3 - 7.6 | Doublet of doublets (dd) |

| N-H | ¹H | 11.0 - 13.0 | Broad singlet, exchangeable |

| B(OH)₂ | ¹H | 8.0 - 9.0 | Broad singlet, exchangeable |

| C2 (C=O) | ¹³C | 160 - 165 | Lactam carbonyl |

| C3 (C-B) | ¹³C | 120 - 130 | Signal may be broad due to quadrupolar boron nucleus |

| C4 | ¹³C | 138 - 142 | |

| C5 | ¹³C | 105 - 110 | |

| C6 | ¹³C | 130 - 135 |

Note: Predicted values are based on analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

¹¹B NMR spectroscopy is uniquely suited for probing the environment of the boron atom. nsf.gov Boron has two NMR-active isotopes, but ¹¹B (spin I = 3/2, ~80% natural abundance) is typically observed due to its higher sensitivity. nsf.gov The chemical shift in ¹¹B NMR is highly indicative of the coordination number and geometry of the boron center.

For this compound in its free, trigonal planar (sp²) state, a single, relatively broad resonance is expected in the range of +25 to +35 ppm, with boric acid as a reference. sdsu.edu This chemical shift confirms the presence of the B(OH)₂ group. If the compound forms a tetrahedral (sp³) boronate complex, for instance by reacting with a diol or through self-condensation, the ¹¹B signal would shift significantly upfield to a range of +5 to +15 ppm. researchgate.netnih.gov This technique is therefore invaluable for studying its interactions and stability. nsf.gov

Table 2: Representative ¹¹B NMR Data for Arylboronic Acids

| Boron Species | Hybridization | Typical Chemical Shift (δ) Range (ppm) |

| Free Arylboronic Acid (Ar-B(OH)₂) | sp² (Trigonal) | +25 to +35 |

| Boronate Ester (e.g., with diols) | sp³ (Tetrahedral) | +5 to +15 |

| Boroxine (Anhydride) | sp² (Trigonal) | ~ +33 |

Data compiled from general knowledge on boronic acids. sdsu.edu

Two-dimensional NMR techniques are essential for the definitive assignment of the ¹H and ¹³C signals, especially for complex spin systems.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridinone ring (H4, H5, and H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons (C4, C5, C6) by linking them to their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for assigning quaternary carbons (C2 and C3). For instance, correlations would be expected from H4 to the carbonyl carbon (C2) and the boron-bearing carbon (C3), and from H5 to C3, definitively placing the functional groups on the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

HRMS is a critical technique for confirming the molecular formula of this compound. The compound has a molecular formula of C₅H₆BNO₃. nih.govsigmaaldrich.com HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high precision (typically less than 5 ppm error), which allows for the unequivocal determination of its elemental composition. The expected monoisotopic mass can be calculated with high accuracy. Analysis of related compounds suggests that common adducts observed might include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. rsc.orguni.lu

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₆BNO₃ |

| Monoisotopic Mass | 139.04407 Da |

| Analysis Mode | Electrospray Ionization (ESI) |

| Expected Ion (Positive) | [M+H]⁺ = 140.05189 Da |

| Expected Ion (Negative) | [M-H]⁻ = 138.03625 Da |

Theoretical masses calculated based on the molecular formula. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent features would include a broad absorption band for the O-H stretching of the boronic acid, which may overlap with the N-H stretch of the lactam ring. A strong absorption corresponding to the C=O (amide I band) stretching of the pyridinone ring is a key diagnostic peak. Other significant bands include C=C and C-N stretching vibrations within the ring, and a characteristic B-O stretch. rsc.org

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Boronic Acid (O-H) | Stretching, H-bonded | 3200 - 3600 (broad) |

| Amide (N-H) | Stretching | 3100 - 3300 (medium) |

| Pyridinone (C=O) | Stretching (Amide I) | 1650 - 1690 (strong) |

| Aromatic Ring (C=C/C=N) | Stretching | 1550 - 1620 (variable) |

| Boronic Acid (B-O) | Stretching | 1310 - 1380 (strong) |

Note: Predicted values are based on general IR correlation tables and data from related compounds. rsc.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which collectively dictate the physical and chemical properties of the compound.

For this compound, obtaining a single crystal of suitable quality would allow for an unambiguous determination of its molecular structure. The resulting crystallographic data would confirm the tautomeric form of the pyridinone ring in the solid state and elucidate the conformation of the boronic acid group. Furthermore, analysis of the crystal packing would reveal the nature and extent of intermolecular forces, such as hydrogen bonding involving the hydroxyl groups of the boronic acid and the pyridinone moiety.

While specific X-ray crystallographic data for this compound is not yet publicly available, studies on related arylboronic acids have provided general expectations. For instance, the crystal structure of (2-benzyl-oxy-pyrimidin-5-yl)boronic acid, a related heterocyclic compound, reveals a dimeric structure formed through intermolecular O-H···O hydrogen bonds between the boronic acid groups. nih.gov It is plausible that this compound would exhibit similar hydrogen bonding patterns, potentially forming dimers or extended polymeric networks in the solid state.

Table 1: Representative Crystallographic Data for a Related Heterocyclic Boronic Acid

| Parameter | Value |

| Compound Name | (2-benzyl-oxy-pyrimidin-5-yl)boronic acid |

| Empirical Formula | C₁₁H₁₁BN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345 (3) |

| b (Å) | 5.8953 (2) |

| c (Å) | 16.9869 (5) |

| β (°) | 107.998 (1) |

| Volume (ų) | 1068.73 (6) |

| Z | 4 |

| Data obtained from a study on (2-benzyl-oxy-pyrimidin-5-yl)boronic acid and is presented here for illustrative purposes. nih.gov |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of chemical compounds and for their separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic molecules, including boronic acids. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Developing an HPLC method for this compound would involve optimizing several parameters to achieve good resolution and peak shape. These parameters include the choice of a suitable column (e.g., C18), the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and the pH of the mobile phase. The use of buffers is often necessary to control the ionization state of the acidic boronic acid and the potentially basic pyridinone nitrogen, which significantly influences retention behavior. helixchrom.comhelixchrom.com

While a specific HPLC method for this compound has not been detailed in the literature, general methods for the analysis of aromatic boronic acids can be adapted. These methods often utilize a C18 column with a gradient elution of acetonitrile in water, sometimes with the addition of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. nih.gov

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of boronic acids by GC can be challenging due to their low volatility and tendency to dehydrate at elevated temperatures, which can lead to the formation of boroxines (cyclic anhydrides). chromatographyonline.com